molecular formula C12H12N2OS B15215230 5-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 61044-91-5

5-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B15215230
CAS No.: 61044-91-5
M. Wt: 232.30 g/mol
InChI Key: XMIOYTTUHLCOSX-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a substituted aromatic ring at position 5 (4-methylphenyl) and a methylsulfanyl group at position 2. The methylsulfanyl group enhances lipophilicity, while the 4-methylphenyl substituent contributes steric bulk and aromatic interactions .

Properties

CAS No.

61044-91-5

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

5-(4-methylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2OS/c1-8-3-5-9(6-4-8)10-7-13-12(16-2)14-11(10)15/h3-7H,1-2H3,(H,13,14,15)

InChI Key

XMIOYTTUHLCOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(NC2=O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-(p-tolyl)pyrimidine with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group at position 2 undergoes oxidation to form sulfoxides or sulfones.

Key Findings:

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C .

  • Products:

    • Sulfoxide: C12H12N2OS2\text{C}_{12}\text{H}_{12}\text{N}_2\text{OS}_2, confirmed via 1H^1\text{H}-NMR (δ 3.2–3.4 ppm for -SO-) .

    • Sulfone: C12H12N2O2S2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}_2, characterized by IR absorption at 1300–1320 cm⁻¹ (S=O stretch) .

Mechanistic Insight:
The reaction proceeds via electrophilic attack on the sulfur atom, forming a three-membered transition state. Steric hindrance from the 4-methylphenyl group slightly reduces oxidation efficiency compared to unsubstituted analogs .

Nucleophilic Substitution Reactions

The methylsulfanyl group acts as a leaving group in nucleophilic substitutions, enabling diverse functionalization.

Experimental Data:

Reagent Conditions Product Yield Source
Phenacyl bromideEtOH, NaOEt, reflux (5–6 h)2-(Phenacylsulfanyl) derivative67–72%
4-Nitrophenacyl bromideDMF, K₂CO₃, 80°C (3 h)2-(4-Nitrophenacylsulfanyl) derivative63%
PiperidineTHF, rt (12 h)2-(Piperidin-1-yl) substitution product85%

Key Observations:

  • Substitution at position 2 is favored due to the electron-withdrawing effect of the pyrimidinone ring .

  • Steric bulk from the 4-methylphenyl group slows reaction kinetics but improves regioselectivity .

Reduction Reactions

Controlled reduction modifies both the sulfanyl group and the pyrimidine ring.

Hydrogenation Protocol:

  • Catalyst: 10% Pd/C or Pd(OH)₂ under H₂ (1–3 atm) .

  • Products:

    • Desulfurization: Removal of -SMe to form 2-H-pyrimidin-4(3H)-one (yield: 99% for Pd/C in THF) .

    • Ring saturation: Partial reduction of the pyrimidine ring to dihydro derivatives (observed in acidic conditions) .

Example:

C12H12N2OSH2/Pd/CC12H14N2O+H2S(Yield: 95–99%)[5]\text{C}_{12}\text{H}_{12}\text{N}_2\text{OS} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{C}_{12}\text{H}_{14}\text{N}_2\text{O} + \text{H}_2\text{S} \quad (\text{Yield: 95–99\%}) \quad[5]

Cross-Coupling Reactions

The compound participates in palladium-catalyzed C–C and C–N bond formations.

Buchwald-Hartwig Amination:

  • Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C (24 h) .

  • Product: 2-(Cyclopentylamino) derivative (yield: 55–74%) .

Suzuki-Miyaura Coupling:

  • Conditions: Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C (12 h) .

  • Product: 5-(4-Methylphenyl)-2-(aryl)pyrimidin-4(3H)-one (yield: 31–65%) .

Functional Group Interconversion

The pyrimidin-4(3H)-one core undergoes ketone-specific reactions.

O-Alkylation:

  • Reagent: 4-(Iodomethyl)pyrimidine, DMF, 25°C (30 min) .

  • Product: 2-(Methylsulfanyl)-5-(4-methylphenyl)-4-(pyrimidin-4-ylmethoxy)pyrimidine (yield: 92%) .

Mechanism:
The reaction proceeds through an SN2 pathway, with the oxygen of the 4-keto group acting as the nucleophile .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Product Yield Range
OxidationH₂O₂, DCM, 25°CSulfoxide/Sulfone70–85%
Nucleophilic SubstitutionPhenacyl bromide, EtOH, reflux2-(Phenacylsulfanyl) derivative63–72%
HydrogenationH₂/Pd/C, THF, rtDesulfurized pyrimidinone95–99%
Suzuki CouplingPd(PPh₃)₄, dioxane/H₂O2-Aryl-substituted derivative31–65%

Stability and Side Reactions

  • Acidic Conditions: Protonation at N3 leads to ring-opening above pH < 3 .

  • Thermal Decomposition: Degrades above 250°C via cleavage of the S–C bond (TGA data) .

Scientific Research Applications

2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 and 5

The table below compares key structural analogs based on substituents and physicochemical properties:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight logP Melting Point (°C) Key Biological Activity
5-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one (Target Compound) Methylsulfanyl 4-Methylphenyl ~276.35* ~3.0† Not reported Not explicitly reported
2-(Methylthio)-5-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one (2g, ) Methylthio Pyridin-2-ylmethyl 233.3 ~2.0† 138–140 Unknown
5-Benzyl-2-{[(4-bromophenyl)methyl]sulfanyl}-6-methylpyrimidin-4(3H)-one () (4-Bromobenzyl)sulfanyl Benzyl 401.32 4.28 Not reported Not reported
6-(4-Methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one () Methylsulfanyl 4-Methoxyphenyl 274.3 ~3.2† Not reported Not reported
5-Allyl-2-(methylthio)pyrimidin-4(3H)-one () Methylthio Allyl 196.2 ~1.5† Not reported NSC165412 (research compound)

*Estimated based on molecular formula; †Predicted values.

Key Observations:
  • Bromine substitution () increases molecular weight and logP (4.28), reducing aqueous solubility.
  • Position 5 : The 4-methylphenyl group in the target compound balances lipophilicity and steric bulk. Pyridinylmethyl (2g) introduces basicity, while methoxyphenyl () adds electron-donating effects.

Physicochemical and Spectral Properties

  • Melting Points : Analogs with aromatic substituents (e.g., 2g: 138–140°C) exhibit higher melting points due to crystalline stability, while allyl-substituted derivatives () are likely liquids or low-melting solids.
  • NMR and MS Data : The target compound’s 1H-NMR would show singlet signals for methyl groups (δ ~2.4 ppm) and aromatic protons (δ ~7.0–7.5 ppm), similar to and .

Biological Activity

5-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C12H12N2OS
  • Molecular Weight : 232.30 g/mol
  • CAS Number : 320856

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenylamine with a suitable pyrimidine precursor. Common methods include:

  • Condensation Reaction : Utilizing a base such as potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures.
  • Oxidation and Reduction : The compound can undergo various transformations, including oxidation with agents like potassium permanganate and reduction with sodium borohydride.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • In vitro assays demonstrated IC50 values indicating potent activity against prostate cancer cells (PC3) and breast cancer cells (MDA-MB-231) with values ranging from 1.4 to 2.2 µM .
Cell Line IC50 (µM)
PC31.6
MDA-MB-2311.9

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit kinases involved in cancer cell proliferation.
  • DNA Interaction : The compound can bind to DNA, affecting replication and transcription processes .

Study on Antiviral Activity

A study evaluated the antiviral potential of various pyrimidine derivatives, including our compound, against Hepatitis C Virus (HCV) NS5B polymerase. The results showed that certain substitutions enhanced inhibitory activity, with IC50 values significantly lower than those of standard antiviral agents .

Comparative Analysis

In a comparative study examining several pyrimidine derivatives, this compound was noted for its unique substitution pattern, which contributed to its distinct biological profile compared to simpler derivatives like 2-aminopyrimidine .

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